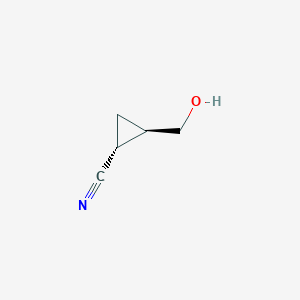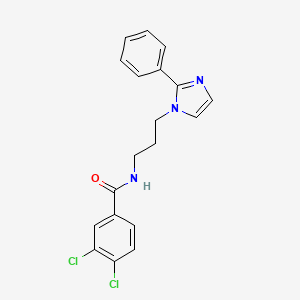
3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, also known as CTPI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CTPI is a piperidine derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail. In
科学的研究の応用
Synthesis and Characterization
- Jayarajan et al. (2019) synthesized related compounds through a three-component reaction and characterized them using various techniques. They also investigated their non-linear optical (NLO) properties and molecular docking analyses, which indicated potential for anticancer activity due to interactions with the colchicine binding site of tubulin (Jayarajan et al., 2019).
- Naghiyev et al. (2020) reported on a multicomponent reaction leading to a novel bicyclic product. They confirmed the structure through X-ray crystallography and comparative Hirshfeld surface analysis (Naghiyev et al., 2020).
- Vrabel et al. (2014) focused on the crystal structures of two 6-oxopiperidine-2-carboxylic acid derivatives, revealing how molecules are linked by hydrogen bonds and weak interactions in their crystal structures (Vrabel et al., 2014).
Biological Applications
- Talupur et al. (2021) synthesized and characterized compounds related to this structure and subjected them to biological evaluation and molecular docking studies, indicating potential biological activities (Talupur et al., 2021).
- Lim et al. (2016) synthesized benzo[b]thiophene-2-carboxamide derivatives, evaluating them as urotensin-II receptor antagonists, showing that these substances have potent binding affinities (Lim et al., 2016).
Anticancer Potential
- Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, evaluating their anti-angiogenic and DNA cleavage activities, suggesting their potency as anticancer agents (Kambappa et al., 2017).
Enzyme Inhibition
- Cetin et al. (2021) designed 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives to study their enzyme inhibitory activities against various enzymes, revealing significant interactions at the enzyme active sites (Cetin et al., 2021).
特性
IUPAC Name |
3-(4-cyanopyridin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c18-10-13-5-6-19-16(9-13)23-14-3-1-7-21(12-14)17(22)20-11-15-4-2-8-24-15/h2,4-6,8-9,14H,1,3,7,11-12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZQBPZNFKGJCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CS2)OC3=NC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2401616.png)


![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)
![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)
![2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2401629.png)
![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)
![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)
